Chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
The following technical guide details the chemical properties, synthesis, and reactivity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine . This document is structured for researchers requiring actionable data on this specific heterocyclic scaffold, often utilized as a precursor for laser dyes (coumarins) and specialized antioxidants.
[1]
Executive Summary
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is a bifunctional heterocyclic intermediate characterized by a sterically hindered secondary amine (N1) and a nucleophilic primary amine (N6). This structural dichotomy allows for high chemoselectivity in downstream derivatization.
Unlike its dihydro- precursor (TMQ), the tetrahydro- form is chemically stable against oxidative polymerization, making it the preferred scaffold for constructing durable chromophores and pharmaceutical agents. Its core utility lies in the "locked" aliphatic ring, which improves solubility and fluorescence quantum yield in dye applications compared to planar aniline analogues.
Physicochemical Profile
The molecule exhibits properties typical of lipophilic aromatic amines. The gem-dimethyl group at C2 imposes significant steric bulk around N1, drastically reducing its nucleophilicity compared to N6.
| Property | Value / Description | Note |
| IUPAC Name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.29 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tends to darken upon air exposure (oxidation). |
| Solubility | Soluble in EtOH, DCM, Acetone, DMSO | Poorly soluble in water. |
| pKa (N6) | ~4.5 - 5.0 (Aniline-like) | Primary amine; main site of protonation. |
| pKa (N1) | < 1.0 (Estimated) | Drastically lowered by steric hindrance and conjugation. |
| LogP | ~2.3 - 2.8 | Lipophilic scaffold. |
Synthetic Architecture
The synthesis of the 6-amino derivative requires a strategic approach to avoid the formation of benzodiazepine byproducts (common with o-phenylenediamine) or polymerization (common with dihydroquinolines).
The "Reduction-First" Strategy
The most robust pathway involves the synthesis of the parent dihydroquinoline (TMQ), followed by saturation of the heterocyclic ring before introducing the amino group. This prevents oxidative degradation during the nitration step.
Step 1: Modified Skraup Condensation
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Reactants: Aniline + Acetone (catalyzed by Iodine or solid acid catalysts).
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Product: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).
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Mechanism: Schiff base formation followed by Michael addition and cyclization.
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Scientist’s Note: Industrial TMQ is often a mixture of oligomers. For lab-scale synthesis, purification of the monomer (distillation) is critical before proceeding.
Step 2: Catalytic Hydrogenation
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Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, Ethanol.
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Conditions: 60°C, 4-6 hours.
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Product: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.[1][2][3][4][5][6]
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Why this step? Saturating the C3-C4 double bond eliminates the risk of polymerization and oxidative cleavage during the subsequent nitration.
Step 3: Regioselective Nitration
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Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[7]
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Conditions: 0°C to 5°C.
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Product: 2,2,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline.[8]
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Selectivity: The N1 amine directs the electrophile ortho and para. Due to the steric bulk of the gem-dimethyl at C2, the ortho (C8) position is blocked, and the para (C6) position is highly favored.
Step 4: Nitro Reduction
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Reagents: Sn/HCl (Classic) or H₂/Pd-C (Catalytic).
-
Product: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.[1][9]
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Workup: Neutralization with NaOH and extraction with DCM.
Synthetic Workflow Diagram
Caption: Step-wise synthesis pathway emphasizing the saturation of the heterocyclic ring prior to functionalization.
Reactivity & Chemo-Selectivity
The utility of this molecule stems from the distinct reactivity profiles of its two nitrogen atoms.
N1 (Ring Nitrogen) vs. N6 (Exocyclic Amine)
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N1 (Secondary): Buried next to the C2 gem-dimethyl group. It is chemically "inert" to mild electrophiles. It resists acetylation under standard conditions unless forced, making it an excellent "spectator" group during reactions at N6.
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N6 (Primary): A highly reactive aniline-like nitrogen. It readily undergoes:
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Diazotization: For azo dye synthesis.
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Acylation: Formation of amides.
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Condensation: Reaction with aldehydes (Schiff bases).
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Reactivity Logic Diagram
Caption: Differential reactivity map highlighting the chemoselectivity between the hindered N1 and reactive N6.
Applications in Research & Industry
Laser Dyes (Coumarins)
This amine is a vital precursor for rigidized coumarin dyes (e.g., analogues of Coumarin 102 or 120). By incorporating the nitrogen into the tetrahydroquinoline ring, the non-radiative decay pathways are suppressed (restriction of intramolecular rotation), significantly boosting fluorescence quantum yield.
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Protocol: Condensation of the 6-amine with 4-chloro-3-nitrocoumarin or similar derivatives, followed by cyclization.
Antioxidants
The parent TMQ is a rubber antioxidant. The 6-amino derivative offers enhanced antioxidant capacity due to the electron-donating amino group, which stabilizes the radical cation formed upon scavenging reactive oxygen species (ROS).
Pharmaceutical Intermediates
Used as a scaffold for androgen receptor modulators (SARMs) and potential anti-protozoal agents. The gem-dimethyl group improves metabolic stability by blocking oxidation at the alpha-position.
Safety & Handling
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Hazard Class: Irritant / Potential Sensitizer.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The primary amine is susceptible to oxidation, turning the compound from a pale oil/solid to a dark brown tar.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust/vapors.
References
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Synthesis of TMQ Monomer: PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." Link
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Nitration Protocols: ResearchGate. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study." Link
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Laser Dye Applications: Indian Academy of Sciences. "Laser Dyes - An Overview." Link
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General Properties: PubChem. "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Parent Compound)."[4] Link
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